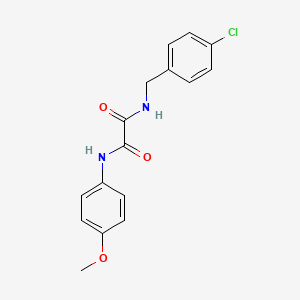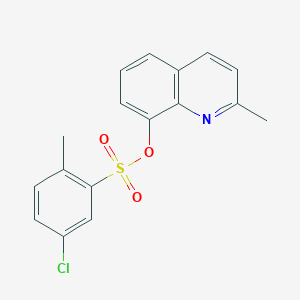![molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through various mechanisms, such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell cycle progression.
Biochemical and Physiological Effects:
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect against oxidative damage and prevent the development of various diseases. The compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and alleviate symptoms associated with inflammatory conditions. Additionally, 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been found to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapeutics.
実験室実験の利点と制限
One of the main advantages of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its versatility in scientific research. The compound can be easily synthesized and has been shown to exhibit a range of biological activities, making it a useful tool for investigating various biological pathways and disease states. However, one limitation of the compound is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
将来の方向性
There are several future directions for the investigation of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is the development of new therapeutics based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, investigations into the potential toxicity and safety of the compound are also warranted, particularly in the context of its use in human therapeutics.
合成法
The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with butyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with butyl bromide and potassium carbonate in dimethylformamide, followed by reduction with sodium borohydride.
科学的研究の応用
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disease.
特性
IUPAC Name |
3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJCEPBCCJWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B5129025.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)


![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)